molecular formula C9H7ClFN3S B6623997 5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole

5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole

Cat. No. B6623997
M. Wt: 243.69 g/mol
InChI Key: IUIQZAQIRGKMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2 (COX-2), which are involved in various physiological processes.
Biochemical and Physiological Effects
5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the proliferation of certain cancer cells, such as human breast cancer cells. In addition, it has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole in lab experiments is its potential to exhibit antimicrobial, antifungal, and anticancer activities. This makes it a promising candidate for the development of new drugs in these areas. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole. One area of research could focus on the development of new drugs based on this compound for the treatment of various diseases, such as Alzheimer's disease and cancer. Another area of research could focus on the synthesis of new derivatives of this compound with improved properties, such as increased potency and reduced toxicity. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole can be achieved using various methods. One of the commonly used methods involves the reaction of 4-chloro-3-fluorobenzyl chloride with sodium azide in the presence of copper(I) iodide to form 4-chloro-3-fluorophenyl azide. This is then reacted with thioacetamide to produce the desired compound.

Scientific Research Applications

5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3S/c10-7-2-1-6(3-8(7)11)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIQZAQIRGKMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NC=NN2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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